Desethyl pirimiphos-methyl

Overview

Description

Desethyl pirimiphos-methyl is an impurity of Pirimiphos-methyl , a phosphorothioate used as an insecticide . Pirimiphos-methyl is commonly used for mosquito control as well as control of greenhouse crop pests and stored-product insects .

Synthesis Analysis

The synthesis of Pirimiphos-methyl involves several steps, including the addition of O,O-dimethyl thiophosphoryl chloride . Analytical methods for determination of pirimiphos-methyl in the TC and EC are full CIPAC methods . The analytical method for determination of the 5 organophosphorus relevant impurities in the TC and EC, which is based on 31P NMR, has been peer validated .Molecular Structure Analysis

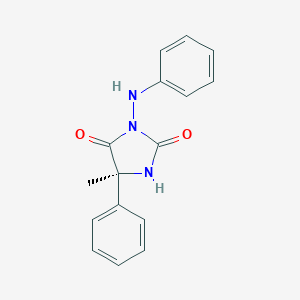

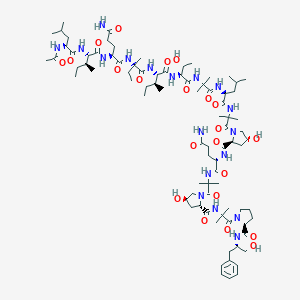

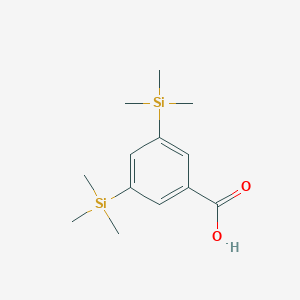

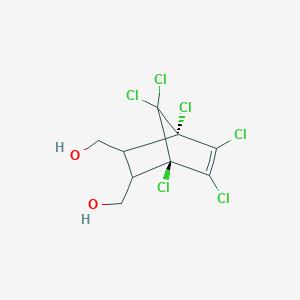

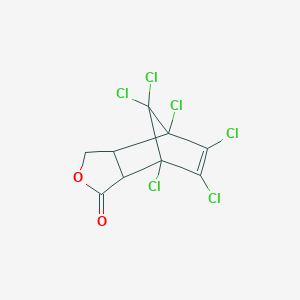

The molecular formula of Desethyl pirimiphos-methyl is C9H16N3O3PS . The structure of Pirimiphos-methyl is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Pirimiphos-methyl undergoes various chemical reactions. The analyte was analysed by GC-TSD with a limit of determination of 0.1 μg/l. The surface water method was GC-MS. The target ion was m/z 290 with qualifier ions m/z 276 and 305 .Scientific Research Applications

Insecticidal Activity in Agriculture

Desethyl pirimiphos-methyl, as a derivative of pirimiphos-methyl, is likely used in agricultural settings for its insecticidal properties. It could be utilized in formulations to protect stored grains from pests like Sitophilus oryzae, enhancing the effectiveness of inert materials such as Diatomaceous earth (DE), bentonite, and biochar .

2. Nano Dust Formulations for Pest Control Research has explored the use of nano dust enhanced with pirimiphos-methyl for pest control. This application could extend to Desethyl pirimiphos-methyl, where its properties may contribute to the development of new, more effective nano dust formulations .

Environmental Fate and Eco-toxicity Studies

Desethyl pirimiphos-methyl might be studied for its environmental fate and eco-toxicity, similar to its parent compound. This includes understanding its behavior in various ecosystems and its impact on non-target species .

Human Health Impact Research

The compound’s effects on human health could be a field of study, examining potential risks and safety measures when handling or being exposed to it .

Enhancement of Inert Materials

The compound could be researched for its potential to enhance the insecticidal activity of inert materials when mixed with grains, contributing to safer and more sustainable pest control methods .

Scientific Research Supplies

Desethyl pirimiphos-methyl may be available through scientific research supply companies for use in various experimental applications, indicating its relevance in research settings .

Mechanism of Action

Target of Action

Desethyl pirimiphos-methyl, also known as Pirimiphos-methyl-N-desethyl, is an organophosphate insecticide . The primary target of this compound is acetylcholinesterase (AChE) , an essential enzyme in the nervous system of insects. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses. By inhibiting AChE, Desethyl pirimiphos-methyl disrupts normal nerve function in insects, leading to their paralysis and eventual death .

Mode of Action

Desethyl pirimiphos-methyl acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. The overstimulation of the nervous system results in symptoms such as tremors, paralysis, and ultimately death in insects .

Biochemical Pathways

It is known that the compound interferes with the cholinergic pathway in the nervous system by inhibiting the action of ache . This inhibition disrupts the normal function of the nervous system, leading to the symptoms described above.

Pharmacokinetics

The compound is metabolized in the insect’s body, with one of the metabolites being the active inhibitor of AChE

Result of Action

The primary result of Desethyl pirimiphos-methyl’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . This makes it an effective insecticide for controlling a wide range of insects and mites, including grain weevils, common flour mites, warehouse moths, mill moths, flour beetles, rust-red grain beetles, food mites, and stored grain pests .

Action Environment

The efficacy and stability of Desethyl pirimiphos-methyl can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment . It is slightly mobile in soil, indicating that it can move through the soil profile and potentially reach groundwater . The compound is also known to be used in a variety of environments, including stored grains and non-cropped areas such as animal houses, domestic, and industrial premises . .

Safety and Hazards

properties

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJYNECHJIZSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217224 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desethyl pirimiphos-methyl | |

CAS RN |

67018-59-1 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)